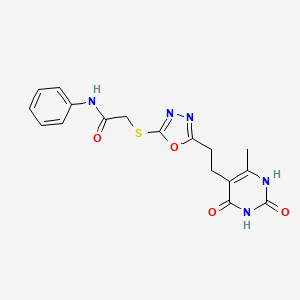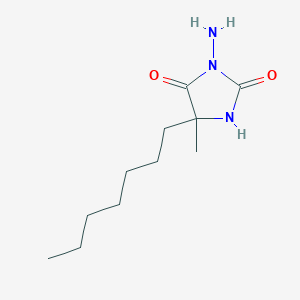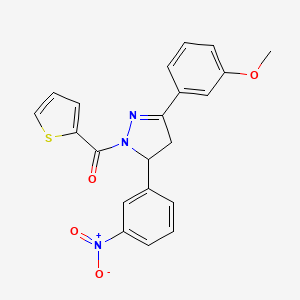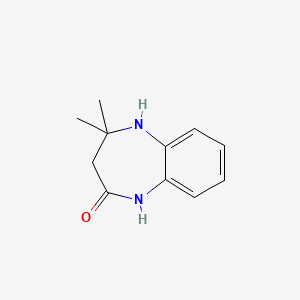![molecular formula C18H22N4O5 B2768690 N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923233-49-2](/img/structure/B2768690.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.
Industry
Polymer Synthesis: The compound may be used in the synthesis of specialized polymers with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazaspirodecane Core: This step involves the reaction of ethylamine with cyclic ketones and urea under controlled conditions to form the spiro linkage.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the triazaspirodecane core using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl groups in the triazaspirodecane structure, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of substituted acetamides and other derivatives.
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazaspirodecane structure may form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures include spirooxindoles and spirocyclic lactams.
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide and safrole share the benzo[d][1,3]dioxole moiety.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of the benzo[d][1,3]dioxole and triazaspirodecane structures, which may confer distinct chemical and biological properties not observed in other similar compounds.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-22-16(24)18(20-17(22)25)5-7-21(8-6-18)10-15(23)19-12-3-4-13-14(9-12)27-11-26-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWYCOWIFTPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine](/img/structure/B2768608.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B2768627.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B2768629.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2768630.png)
